2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride
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Overview
Description
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the 4-position and dimethyl groups at the 3- and 5-positions of the pyrazole ring, along with an ethanamine side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Formation of Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like halides, thiols, or amines under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the ethanamine side chain, making it less versatile in certain applications.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine: Lacks the nitro group, which may reduce its biological activity.
2-(3,5-Dimethyl-4-amino-1H-pyrazol-1-yl)ethanamine: Formed by the reduction of the nitro group, potentially altering its chemical and biological properties.
Uniqueness
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride is unique due to the presence of both the nitro group and the ethanamine side chain, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-5-7(11(12)13)6(2)10(9-5)4-3-8;/h3-4,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXPZOHQOIVJTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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